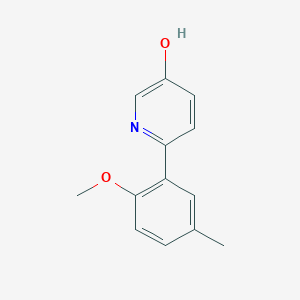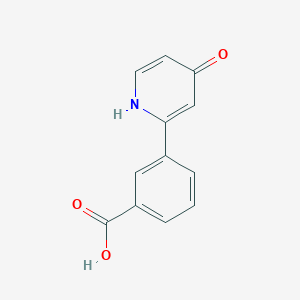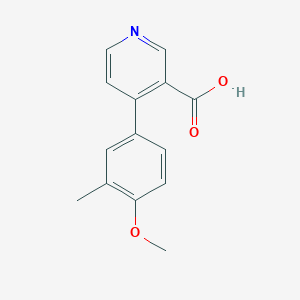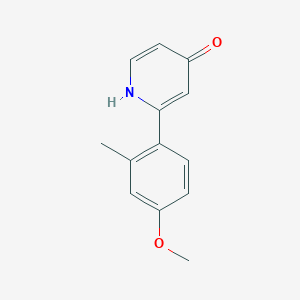
5-Hydroxy-2-(2-methoxy-5-methylphenyl)pyridine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxy-2-(2-methoxy-5-methylphenyl)pyridine, or 5-H-2-MMPP, is a heterocyclic aromatic compound that has been widely studied for its potential applications in a variety of scientific research fields. This compound has been found to have a variety of biochemical and physiological effects, and has been used in many laboratory experiments.
科学的研究の応用
5-H-2-MMPP has been used in a variety of scientific research applications, including as a reagent for organic synthesis, as a ligand for metal complexes, and as a substrate for enzyme-catalyzed reactions. It has also been used in the synthesis of various pharmaceuticals, such as antifungal agents and antiviral agents.
作用機序
The exact mechanism of action of 5-H-2-MMPP is not yet fully understood. However, it is believed to act by binding to specific receptors in the body, which in turn activates a cascade of biochemical reactions. This cascade of reactions is thought to be responsible for the physiological effects of 5-H-2-MMPP.
Biochemical and Physiological Effects
5-H-2-MMPP has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of certain bacteria and fungi, as well as inhibit the growth of certain cancer cells. It has also been found to have anti-inflammatory, anti-oxidant, and anti-diabetic properties. In vivo studies have shown that 5-H-2-MMPP can reduce inflammation, improve glucose metabolism, and reduce cholesterol levels.
実験室実験の利点と制限
The use of 5-H-2-MMPP in laboratory experiments has several advantages. It is relatively inexpensive and readily available, and can be synthesized using a variety of methods. It is also relatively stable, and can be stored for long periods of time without degradation. However, there are also some limitations to its use in laboratory experiments. For example, it is not soluble in water, and therefore must be dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) before use.
将来の方向性
The potential applications of 5-H-2-MMPP are vast and varied. In the future, it could be used in the development of new pharmaceuticals and other medical treatments. It could also be used in the development of new materials, such as catalysts and sensors. Additionally, it could be used in the synthesis of new organic compounds, such as dyes and fragrances. Finally, it could be used in the development of new agricultural products, such as fertilizers and pesticides.
合成法
5-H-2-MMPP can be synthesized by a variety of methods, including the Diels-Alder reaction, the Wittig reaction, and the Stork enamine reaction. The Diels-Alder reaction involves the reaction of a diene and a dienophile to form a cyclic product. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium salt to form an alkene. The Stork enamine reaction is a variant of the Wittig reaction, in which an enamine is used instead of a phosphonium salt. All of these methods have been used successfully to synthesize 5-H-2-MMPP.
特性
IUPAC Name |
6-(2-methoxy-5-methylphenyl)pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-9-3-6-13(16-2)11(7-9)12-5-4-10(15)8-14-12/h3-8,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTPFEACWAMMGFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2=NC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80692548 |
Source


|
| Record name | 6-(2-Methoxy-5-methylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1255638-05-1 |
Source


|
| Record name | 6-(2-Methoxy-5-methylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














